2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxypyrazine-2-carboxamide: Known for its TGR5 agonist activity.
1,2,3-Triazole-fused pyrazines: Used in medicinal chemistry and as fluorescent probes.
Uniqueness
2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and hydroxypropyl groups contribute to its stability and potential for diverse applications .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c18-5-1-4-14-13(19)9-6-15-12-11(9)17-10(7-16-12)8-2-3-8/h6-8,18H,1-5H2,(H,14,19)(H,15,16) |
InChI Key |
IPPFOWZRCMZQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)NCCCO |
Origin of Product |
United States |
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